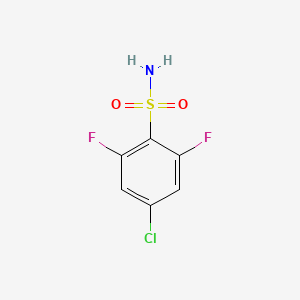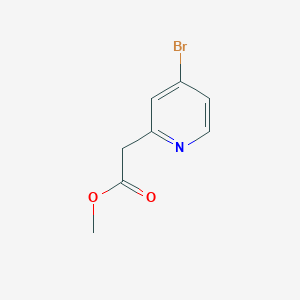
4-Chloro-2,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-difluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C6H4ClF2NO2S, and it has a molecular weight of 227.62 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-difluorobenzenesulfonamide can be synthesized through the reaction of 2,6-difluorobenzenesulfonyl chloride with ammonium hydroxide . The reaction typically involves the use of solvents such as N-methylpyrrolidone and bases like potassium tert-butoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including substitution and complex formation. For instance, it can react with aniline derivatives in the presence of bases like potassium tert-butoxide .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as aniline derivatives and bases like potassium tert-butoxide.
Complex Formation: Can form complexes with enzymes such as human carbonic anhydrase II.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with aniline derivatives can yield substituted benzenesulfonamides .
Scientific Research Applications
4-Chloro-2,6-difluorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluorobenzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, it inhibits their activity, which can affect various physiological processes . This inhibition is crucial for its potential therapeutic applications, particularly in conditions where carbonic anhydrase activity needs to be modulated.
Comparison with Similar Compounds
2,6-Difluorobenzenesulfonamide: Shares the difluorobenzenesulfonamide structure but lacks the chlorine substituent.
4-Fluorobenzenesulfonamide: Similar sulfonamide structure with a single fluorine substituent.
Uniqueness: 4-Chloro-2,6-difluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other benzenesulfonamides .
Properties
IUPAC Name |
4-chloro-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTFFZDYJWWDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2852193.png)
![Pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2852195.png)
![2-{1-[2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2852196.png)
![1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B2852198.png)
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2852200.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2852204.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-pivalamidothiophene-3-carboxylate](/img/structure/B2852206.png)

![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/new.no-structure.jpg)
![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2852210.png)
![2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine](/img/structure/B2852212.png)
![N-[(3-fluorophenyl)methyl]-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2852214.png)
![N-(2-fluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2852215.png)

